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Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in
biochemistry and molecular biology.[1] As one of the "Good's" buffers, it is valued for its
compatibility with biological systems.[1] This document provides detailed application notes and
protocols for the use of MES buffer in enzyme kinetics assays, with a particular focus on kinase
and phosphatase assays.

Properties and Advantages of MES Buffer in
Enzyme Assays

MES buffer offers several advantages for enzyme kinetics studies, making it a reliable choice
for maintaining stable pH conditions.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of MES Buffer
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Property Value Reference(s)
pKa (at 25°C) 6.15 [2]

Effective pH Range 55-6.7 [2]

Molecular Weight 195.24 g/mol

UV Absorbance (260 nm) Minimal

Metal lon Binding Low [1]

Temperature Dependence
(dpKa/°C)

-0.011

The slightly acidic pH range of MES is particularly suitable for assays involving certain kinases
and acid phosphatases.[2] Its low metal ion binding capacity is crucial in assays with metal-
dependent enzymes, such as those requiring Mg2* or Mn2*, as it minimizes interference with
the reaction.[1] Furthermore, its minimal absorbance in the UV range makes it compatible with
spectrophotometric assays.

Experimental Protocols
Preparation of MES Buffer Stock Solution (0.5 M, pH 6.0)

Materials:

e MES free acid powder
¢ Deionized water (dH20)
e 10 N NaOH

e pH meter

e Volumetric flask

 Stir plate and stir bar

Procedure:
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In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH20.

While stirring, slowly add 10 N NaOH to adjust the pH to 6.0.

Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with dH20.

Sterilize the solution by filtering it through a 0.22 um filter.

Store the buffer at 4°C.

Protocol 1: Tyrosine Kinase (c-Met) Assay

This protocol is adapted from a method for quantifying Met kinase activity in cell lysates.

Materials:

MES Assay Buffer: 50 mM MES, pH 6.5, 150 mM NacCl, 0.05% Brij 35
» Recombinant c-Met kinase

e Poly (Glu:Tyr, 4:1) substrate

e ATP solution

e Kinase-Glo® MAX reagent

o White 96-well plates

e Luminometer

Procedure:

e Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

o Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the poly (Glu:Tyr)
substrate.

e Add 12.5 pL of the master mix to each well of a white 96-well plate.
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Add 2.5 pL of test inhibitor (dissolved in 10% DMSO) or vehicle control to the appropriate
wells.

Thaw the c-Met enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay
Buffer.

Initiate the reaction by adding 10 uL of the diluted c-Met enzyme to each well.
Incubate the plate at 30°C for 45 minutes.

After incubation, add 50 pL of Kinase-Glo® MAX reagent to each well to stop the reaction
and generate a luminescent signal.

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

Measure the luminescence using a plate reader. The signal is inversely proportional to the
amount of ATP remaining, and thus directly proportional to kinase activity.

Data Analysis: The IC50 values for inhibitors can be determined by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Protocol 2: Serine/Threonine Kinase (GSK-3) Assay

This protocol is a representative method for a serine/threonine kinase assay and can be
adapted for use with MES buffer.

Materials:

MES Assay Buffer (substituting for MOPS): 25 mM MES, pH 7.2, 12.5 mM [3-
glycerophosphate, 25 mM MgClz, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)

Active GSK-3[3 enzyme
GSK-3[ substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

[y-33P]ATP Assay Cocktail
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e Phosphocellulose P81 paper
e 1% Phosphoric acid
 Scintillation counter
Procedure:

e Thaw all reagents on ice.

e In a microcentrifuge tube, prepare the reaction mixture containing MES Assay Buffer, GSK-
3 substrate, and diluted active GSK-3[3 enzyme.

e Set up a blank control without the substrate, replacing it with an equal volume of distilled
water.

« Initiate the reaction by adding the [y-33P]ATP Assay Cocktail to bring the final reaction volume
to 25 pL.

e Incubate the reaction mixture in a water bath at 30°C for 15 minutes.

» Stop the reaction by spotting 20 pL of the reaction mixture onto a phosphocellulose P81
paper strip.

o Wash the P81 paper strips three times for 10 minutes each in a beaker containing 1%
phosphoric acid to remove unincorporated [y-33P]ATP.

 Air dry the paper strips and measure the incorporated radioactivity using a scintillation
counter.

Protocol 3: Acid Phosphatase Assay using p-
Nitrophenyl Phosphate (pNPP)

This is a general colorimetric assay for acid phosphatase activity, for which MES buffer is well-
suited due to its acidic pH range.

Materials:
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e MES Assay Buffer: 50 mM MES, pH 6.0

e p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in MES Assay Bulffer)

e Acid Phosphatase enzyme

e Stop Solution: 1 N NaOH

» 96-well microplate

e Spectrophotometer (plate reader)

Procedure:

Add 50 pL of MES Assay Buffer to each well of a 96-well plate.

e Add 50 pL of various concentrations of the test sample (e.g., purified enzyme or cell lysate)
to the wells. Include a blank with buffer only.

e Pre-incubate the plate at 37°C for 5 minutes.

e Initiate the reaction by adding 50 uL of the pNPP substrate solution to each well.
e Incubate the plate at 37°C for 10-30 minutes.

» Stop the reaction by adding 50 L of Stop Solution to each well.

e Measure the absorbance at 405 nm using a microplate reader. The amount of yellow p-
nitrophenol produced is proportional to the phosphatase activity.[3]

Data Presentation

The following tables summarize representative quantitative data for enzyme kinetics
parameters determined in various buffer systems. While not all data were generated in MES
buffer, they provide a comparative overview.

Table 2: Representative Kinetic Parameters for Kinases
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V_max
. Buffer . Reference(s
Kinase Substrate K_m (pM) (umol/min/
System
mg)
c-Met Poly(Glu:Tyr) Not Specified - - [4]
100 mM Tris-
PKA Kemptide 6 - [5]
HCI, pH 7.5
100 mM Tris-
Hexokinase Glucose 94 - [5]
HCI, pH 7.5
) 100 mM Tris-
Hexokinase Fructose - - [5]
HCI, pH 7.5
Table 3: Representative Kinetic Parameters for Phosphatases
V_max
Phosphatas Buffer . Reference(s
Substrate K_m (mM) (umol/min/
e System
mg)
50 mM bis-
PTP1B pNPP _ 0.58 - [6]
Tris, pH 5.5
50 mM 3,3-
dimethyl
PTP1B pNPP - - [7]
glutarate, pH
7.0
Alkaline N 6.1614
pNPP Not Specified  1.3724 ] [4]
Phosphatase (UM/min)

Table 4: Representative IC50 Values for Enzyme Inhibitors
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Enzyme Inhibitor Buffer System IC50 (nM) Reference(s)
50 mM HEPES,
PTP1B Compound 1 5200 [8]
pH 7.0
50 mM HEPES,
PTP1B Compound 2 4200 [8]
pH 7.0
CK10 (GST- 25 mM Tris-HClI,
PF-670462 69.85 [1]
tagged) pH 7.0
CK19 (6xHis- 25 mM Tris-HCl,
PF-670462 64.18 [1]
tagged) pH 7.0
P13-Kinase
PIK-108 Not Specified 1400 [6]
(p110)
PI3-Kinase -
PIK-93 Not Specified 48 [6]
(p110)
Visualizations

Experimental Workflow for a Generic Enzyme Kinetics

Assay
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A generalized workflow for conducting an enzyme kinetics assay.
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Simplified EGFR signaling cascade leading to cell proliferation.
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Overview of the interconnected MAPK and PI3K/Akt signaling pathways.

PTP1B in Insulin Signaling

Dephosphorylates
Insulin Receptor (IR) Dephosphorylates

Phosphorylates

Activates

Promotes

GLUT4 Translocation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b3418628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Negative regulation of the insulin signaling pathway by PTP1B.

Conclusion

MES buffer is a versatile and reliable choice for a wide range of enzyme kinetics assays,
particularly those requiring a slightly acidic pH. Its favorable chemical properties ensure
minimal interference with enzymatic reactions, leading to more accurate and reproducible data.
The protocols and data presented here provide a comprehensive guide for researchers and
drug development professionals to effectively utilize MES buffer in their studies of enzyme
function and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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